2-(1-Adamantyl)-1-phenylethanone
Overview
Description
Scientific Research Applications
Radical Reactions
Studies by Lomas et al. (1990, 1991) show that thermolysis of tri(1-adamantyl)methanol in toluene results in various products like bibenzyl and di(1-adamantyl) ketone. This process is sensitive to temperature and solvent isotopic composition, demonstrating the compound's role in radical reaction studies (Lomas, Fain, & Briand, 1990), (Lomas, Briand, & Fain, 1991).
Cholinesterase Inhibition
Kwong et al. (2017) explored adamantyl-based ester derivatives for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. This highlights the compound's potential in studying neurodegenerative disorders like Alzheimer’s (Kwong et al., 2017).
Synthesis and Reactivity Studies
Stambuli et al. (2002) focused on the synthesis and reactivity of monomeric arylpalladium halide complexes with adamantyl-based ligands. This research aids in understanding the compound's behavior in complex synthesis and its applications in catalysis (Stambuli, Bühl, & Hartwig, 2002).
Synthesis and Characterization
Feng et al. (2019) synthesized a new adamantane-based compound, 3-phenyl-adamantane-1-carboxylic acid (PACA), and characterized it using various techniques. This shows its role in developing new materials for medicinal chemistry (Feng, Ye, Jiang, & Hou, 2019), (Wei, Kaiqi, Yang, & Ruibin, 2019).
Molecular Structure Analysis
Petrović Peroković et al. (2013) analyzed the crystal and molecular structures of novel adamantyl derivatives, contributing to understanding the compound’s structural properties in various chemical contexts (Petrović Peroković, Prugovečki, & Car, 2013).
Lanthanide Coordination Complexes
Li et al. (2009) worked on synthesizing novel lanthanide adamantane-dicarboxylate coordination complexes, providing insights into the compound's role in coordination chemistry and potential applications in materials science (Li, Wei, Huang, & Zheng, 2009).
Luminescence and Stability in Dyes
Krajcovic et al. (2016) found that ethyl-adamantyl side groups on fluorescent dyes induce π–π interactions, enhancing luminescence and thermal stability. This research offers potential applications in material science, particularly in the development of advanced luminescent materials (Krajcovic, Kovalenko, Heinrichová, Vala, & Weiter, 2016).
Electronic Control in Radical Capture
Bodepudi and Noble (1991) discussed the electronic control of face selection in the capture of radicals, shedding light on the compound's role in organic synthesis and mechanism studies (Bodepudi & Noble, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBSXKFXIFONEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335750 | |
Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-1-phenylethanone | |
CAS RN |
27648-26-6 | |
Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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